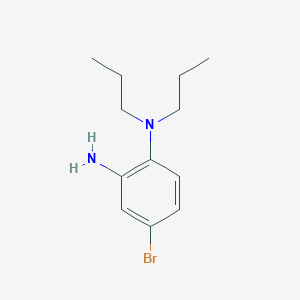

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine

Beschreibung

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine (CAS: 1575-37-7) is a brominated aromatic diamine derivative characterized by two propyl groups attached to the N1 positions of the benzene-1,2-diamine core. Its molecular formula is C₁₂H₁₉BrN₂, with an average molecular mass of 271.20 g/mol. The dipropyl substituents enhance lipophilicity compared to unsubstituted or shorter-chain analogs, influencing its solubility and reactivity in organic synthesis .

Eigenschaften

IUPAC Name |

4-bromo-1-N,1-N-dipropylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYFSTYWLRXBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview of Synthesis Approaches

The preparation of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine can be achieved through various synthetic routes. The most common methods involve:

Bromination of o-Phenylenediamine

One effective method involves the bromination of o-phenylenediamine to yield intermediates that can be further modified to produce the desired compound. This method typically follows these steps:

Reaction Setup : Dissolve o-phenylenediamine in acetic acid and add a brominating agent such as sodium bromide combined with hydrogen peroxide.

Bromination Reaction : The reaction is conducted at mild temperatures (40-60 °C), allowing for regioselective bromination to occur predominantly at the para position relative to the amine groups.

Hydrolysis : The resulting product undergoes hydrolysis in the presence of sodium hydroxide to yield 4-bromo-o-phenylenediamine.

Recrystallization : The crude product is purified through recrystallization using solvents like tert-butyl methyl ether, achieving high purity levels (up to 98% as per HPLC analysis).

Substitution Reactions

Another approach involves nucleophilic substitution reactions where dipropylamine is introduced to the bromo-substituted benzene derivative:

Starting Material Preparation : Begin with 4-bromo-o-phenylenediamine as the starting material.

Nucleophilic Substitution : React this intermediate with dipropylamine under suitable conditions (e.g., in a polar aprotic solvent like dimethylformamide) at elevated temperatures (around 80-100 °C).

Isolation and Purification : After completion of the reaction, the mixture is cooled, and the product can be extracted using organic solvents followed by purification techniques such as column chromatography.

Summary of Reaction Conditions

The following table summarizes key reaction conditions for synthesizing this compound:

| Step | Reaction Type | Temperature (°C) | Solvent | Duration |

|---|---|---|---|---|

| 1 | Bromination | 40 - 60 | Acetic Acid | 1-2 hours |

| 2 | Hydrolysis | 70 - 90 | Methyl Alcohol | Varies |

| 3 | Nucleophilic Substitution | 80 - 100 | DMF or DMSO | Several hours |

Research Findings

Research on the synthesis of this compound has highlighted several important findings:

The use of safer brominating agents like sodium bromide and hydrogen peroxide has been shown to enhance safety and environmental compliance compared to traditional methods using elemental bromine.

The regioselectivity achieved during the bromination step is crucial for obtaining high yields of the desired product without significant formation of by-products.

Future studies could focus on optimizing reaction conditions further to improve yields and reduce reaction times, as well as exploring alternative synthetic pathways that may offer additional advantages in terms of cost or environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted benzene derivatives.

Oxidation Reactions: Formation of quinones or other oxidized products.

Reduction Reactions: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propylamine groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may influence various biochemical pathways, resulting in its observed effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of N1-Substituted Bromobenzene-1,2-diamine Derivatives

Key Findings :

- Lipophilicity : Dipropyl and isopropyl derivatives exhibit higher logP values than dimethyl analogs, favoring membrane permeability in biological systems .

- Steric Effects : Bulkier substituents (e.g., dipropyl) hinder nucleophilic attack at the aromatic ring, reducing reactivity in coupling reactions compared to dimethyl analogs .

Positional Isomerism: Bromine Substitution Patterns

Table 2: Impact of Bromine Position on Physicochemical Properties

Key Findings :

- Electronic Effects : A 4-bromo substituent creates a meta-directing effect, while nitro groups (e.g., in 4-Bromo-5-nitro derivatives) increase electrophilicity, accelerating reactions like amination .

- Steric Accessibility : 5-Bromo isomers (e.g., 5-Bromo-N1-isopropyl) allow easier access to coupling sites in metal-catalyzed reactions compared to 4-bromo analogs .

Functional Group Additions: Nitro and Halogen Modifications

- Nitro Derivatives: Compounds like 4-Bromo-5-nitrobenzene-1,2-diamine (CAS: 113269-07-1) exhibit stronger electron-withdrawing effects, altering redox potentials and corrosion inhibition efficiency compared to non-nitro analogs .

- Fluoro Analogs : 4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine (CAS: 1019557-13-1) demonstrates reduced molecular weight and distinct hydrogen-bonding capabilities, impacting crystallinity and solubility .

Physicochemical Properties

Biologische Aktivität

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, a derivative of dipropylbenzene-1,2-diamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and two propyl groups attached to the benzene ring, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN

- InChI Key : LCLAHXCIHJAZIF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : The compound may scavenge free radicals, thus reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Antioxidant Activity

A study assessed the antioxidant capacity using various assays. The results indicated that the compound exhibited significant radical scavenging activity compared to standard antioxidants.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25.5 |

| ABTS Radical Scavenging | 20.3 |

| FRAP (Ferric Reducing) | 15.7 |

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains using the disk diffusion method. The results are summarized in the table below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Studies

Case Study 1: Antioxidant Effects in Cellular Models

In vitro studies demonstrated that treatment with this compound reduced oxidative stress markers in human fibroblast cells. The compound was found to significantly lower malondialdehyde (MDA) levels and increase glutathione (GSH) levels.

Case Study 2: Antimicrobial Efficacy

A clinical trial involving patients with skin infections indicated that topical application of formulations containing this compound led to a marked improvement in infection resolution rates compared to placebo.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine?

A common method involves reacting 1-bromopropane with a brominated o-phenylenediamine precursor (e.g., 4-bromo-1,2-diaminobenzene) in ethanol/pyridine under reflux. The reaction typically requires 6–12 hours, with pyridine acting as both a base and solvent to facilitate alkylation at the amine sites. Purification is achieved via column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., propyl groups at N1, bromine at C4) .

- IR spectroscopy : Peaks at ~3350–3400 cm⁻¹ (N-H stretch) and ~500–600 cm⁻¹ (C-Br) validate functional groups .

- Melting point analysis : Consistency with literature values (e.g., 175–178°C for analogous diamine hydrochlorides) ensures purity .

Q. What safety precautions are critical when handling this compound?

- Skin/eye exposure : Immediate washing with water/soap; contaminated clothing must be removed to prevent absorption .

- Inhalation : Move to fresh air; monitor for delayed respiratory effects.

- Storage : Keep in a cool, dry environment (+4°C recommended) .

Advanced Research Questions

Q. How can this compound serve as a ligand in coordination chemistry?

The diamine structure can form Schiff base complexes with transition metals (e.g., Hg²⁺, Pd²⁺) via condensation with aldehydes. These complexes often adopt tetrahedral or square-planar geometries, with applications in catalysis or material science. Non-classical hydrogen bonding in such complexes can influence their stability and reactivity .

Q. What strategies optimize reaction yields in derivative synthesis (e.g., polyimides or heterocycles)?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during polyimide synthesis .

- Catalysis : Palladium-based catalysts improve coupling reactions for heterocycle formation (e.g., indoloquinoxalines) .

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and byproduct minimization .

Q. How do spectral contradictions arise in structural confirmation, and how are they resolved?

Example: Discrepancies in NH stretch IR peaks (e.g., broadening due to hydrogen bonding) may complicate interpretation. Cross-validation with ¹H NMR integration (e.g., propyl group protons at δ 0.8–1.5 ppm) and X-ray crystallography (if available) resolves ambiguities .

Q. What are the applications of this compound in synthesizing functional materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.